Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate

Description

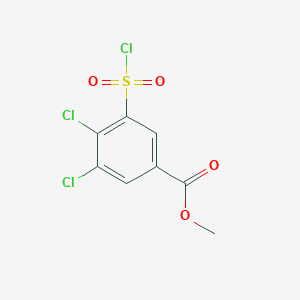

Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate is a highly substituted aromatic ester featuring a benzoate core modified with two chlorine atoms at positions 3 and 4 and a chlorosulfonyl group at position 3. This compound is characterized by its electron-deficient aromatic ring due to the presence of strong electron-withdrawing groups (EWGs), which significantly influence its physicochemical properties and reactivity. The chlorosulfonyl group (-SO₂Cl) serves as a versatile functional group, enabling further derivatization in synthetic chemistry applications.

Properties

Molecular Formula |

C8H5Cl3O4S |

|---|---|

Molecular Weight |

303.5 g/mol |

IUPAC Name |

methyl 3,4-dichloro-5-chlorosulfonylbenzoate |

InChI |

InChI=1S/C8H5Cl3O4S/c1-15-8(12)4-2-5(9)7(10)6(3-4)16(11,13)14/h2-3H,1H3 |

InChI Key |

KPRHEOJHGAVHLO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate typically involves the chlorosulfonation of methyl 3,4-dichlorobenzoate. This reaction is carried out under controlled conditions using chlorosulfonic acid as the sulfonating agent. The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield .

Chemical Reactions Analysis

Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: It can be oxidized under specific conditions to form sulfonic acids.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity and alter protein function, making it useful in biochemical studies .

Comparison with Similar Compounds

Structural Features

Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate

- Substituents : 3,4-dichloro, 5-chlorosulfonyl.

- Functional Groups : Ester (-COOCH₃), chlorosulfonyl (-SO₂Cl).

- Electron Effects : Strongly electron-deficient due to three EWGs.

Methyl 4-[(chlorosulfonyl)methyl]benzoate ()

- Substituents : 4-(chlorosulfonyl)methyl.

- Functional Groups : Ester (-COOCH₃), chlorosulfonyl (-SO₂Cl) on a methylene bridge.

- Electron Effects : Moderate electron withdrawal localized at the methylene-sulfonyl group.

- Key Data : Melting point = 116–117°C; Molecular formula = C₉H₉ClO₄S .

Methyl 2-chlorobenzoate ()

- Substituents : 2-chloro.

- Functional Groups : Ester (-COOCH₃), single chloro group.

- Electron Effects : Mild electron withdrawal at the ortho position.

Methyl 2,4-dihydroxy-6-methyl benzoate ()

- Substituents : 2,4-dihydroxy, 6-methyl.

- Functional Groups : Ester (-COOCH₃), hydroxyl (-OH), methyl (-CH₃).

- Electron Effects : Electron-donating methyl and hydroxyl groups create an electron-rich ring .

Physicochemical Properties

Notes:

- The target compound’s trifunctional substitution (Cl, Cl, SO₂Cl) likely results in a higher melting point than Methyl 2-chlorobenzoate but lower than Methyl 4-[(chlorosulfonyl)methyl]benzoate due to differences in molecular symmetry.

- Solubility is governed by polarity: Chlorosulfonyl and chloro groups enhance solubility in acetone or DMSO, while hydroxyl groups (as in ) improve water miscibility .

Reactivity and Stability

- Hydrolysis : The target compound’s ester group is highly activated toward nucleophilic attack due to EWGs, accelerating hydrolysis compared to Methyl 2-chlorobenzoate. The chlorosulfonyl group may further participate in sulfonamide formation .

- Thermal Stability : Methyl 4-[(chlorosulfonyl)methyl]benzoate’s higher melting point (116–117°C) suggests stronger intermolecular forces (dipole-dipole, van der Waals) than the target compound, assuming similar substitution effects .

Biological Activity

Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate is a synthetic compound with significant biological activity, primarily due to its electrophilic nature and ability to interact with biological macromolecules. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H7Cl3O4S and a molecular weight of 303.55 g/mol. The compound features a benzoate structure with dichloro and chlorosulfonyl substituents that enhance its reactivity. The electron-withdrawing groups (chlorine and chlorosulfonyl) increase its electrophilic character, making it a valuable intermediate in chemical synthesis and a potential pharmacological agent.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can lead to:

- Inhibition of Enzymatic Activity : The chlorosulfonyl group can react with amino acid residues in proteins, potentially inhibiting their function.

- Interference with Cellular Processes : By modifying key biomolecules, the compound may disrupt various cellular pathways, which is particularly relevant in the context of cancer therapy .

Anticancer Potential

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines by disrupting critical cellular functions. For example:

- Cell Line Studies : The compound was tested against colon cancer cell lines, showing significant antiproliferative effects compared to control compounds .

- Mechanistic Insights : It was found to affect pathways involved in tumorigenesis, suggesting potential applications in cancer treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains. Notably:

- Minimum Inhibitory Concentrations (MIC) : Various derivatives showed MIC values comparable to established antibiotics against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

Notable Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.